molecular formula C21H24N4O8S B2517695 1-[(4-{2-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid CAS No. 860612-05-1

1-[(4-{2-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid

Cat. No.: B2517695
CAS No.: 860612-05-1
M. Wt: 492.5
InChI Key: VYPGZXFJBLRCBQ-LPYMAVHISA-N
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Description

1-[(4-{2-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid is a synthetic organic compound with multifaceted applications in chemistry, biology, and medicine. Its structure is defined by the combination of a sulfonyl group, piperidine ring, and a nitrophenyl moiety, among others, granting it unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-{2-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid often involves the following steps:

  • Formation of the Hydrazone: : Reaction of 2,5-dimethoxybenzaldehyde with hydrazine to form the hydrazone derivative under acidic conditions.

  • Coupling Reaction: : The hydrazone derivative is coupled with a nitrophenyl sulfonyl chloride in the presence of a base such as triethylamine to form the intermediate compound.

  • Piperidinecarboxylation: : The intermediate compound is further reacted with piperidinecarboxylic acid in the presence of a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound typically mirrors laboratory methods but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and purity. Solvent recovery and recycling systems are often employed to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[(4-{2-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid can undergo several types of reactions:

  • Oxidation: : The nitrophenyl group can be further oxidized to form various nitrogen oxides.

  • Reduction: : Hydrogenation can reduce the nitrophenyl group to an amino group.

  • Substitution: : The sulfonyl group can be substituted by nucleophiles under basic conditions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄), under acidic conditions.

  • Reduction: : Palladium on carbon (Pd/C) with hydrogen gas.

  • Substitution: : Sodium hydroxide (NaOH) in aqueous medium.

Major Products

  • Oxidation: : Nitrogen oxides and carboxylic acids.

  • Reduction: : Aminophenyl derivatives.

  • Substitution: : Hydroxylated or aminated derivatives.

Scientific Research Applications

Chemistry

  • Organic Synthesis: : This compound can act as a building block for more complex molecules in organic synthesis, particularly in the formation of heterocyclic compounds.

Biology

  • Enzyme Inhibition: : The compound can inhibit certain enzymes due to its sulfonyl group, which interacts with the active sites of enzymes.

  • Receptor Binding: : It can bind to specific receptors in cellular membranes, influencing signal transduction pathways.

Medicine

  • Drug Development: : Utilized in the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer or inflammatory conditions.

Industry

  • Material Science: : Used in the synthesis of polymers and other materials requiring a specific chemical functionality.

Mechanism of Action

The compound exerts its effects primarily through:

  • Enzyme Inhibition: : The sulfonyl group forms a covalent bond with the active site of the enzyme, blocking its activity.

  • Receptor Binding: : The compound fits into the receptor site like a key in a lock, initiating or blocking signal transduction pathways.

Comparison with Similar Compounds

Comparison

  • 1-[(4-{2-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazino}-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid: : Similar structure but with a methoxy group instead of a nitro group, leading to different reactivity and biological activity.

  • 1-[(4-{2-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazino}-3-chlorophenyl)sulfonyl]-4-piperidinecarboxylic acid: : Chlorine substitution alters its electronic properties and reactivity.

List of Similar Compounds

  • 1-[(4-{2-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazino}-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid

  • 1-[(4-{2-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazino}-3-chlorophenyl)sulfonyl]-4-piperidinecarboxylic acid

  • 1-[(4-{2-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazino}-3-bromophenyl)sulfonyl]-4-piperidinecarboxylic acid

That should give you a detailed breakdown of this fascinating compound! What other chemical wonders are you curious about?

Properties

IUPAC Name

1-[4-[(2E)-2-[(2,5-dimethoxyphenyl)methylidene]hydrazinyl]-3-nitrophenyl]sulfonylpiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O8S/c1-32-16-3-6-20(33-2)15(11-16)13-22-23-18-5-4-17(12-19(18)25(28)29)34(30,31)24-9-7-14(8-10-24)21(26)27/h3-6,11-14,23H,7-10H2,1-2H3,(H,26,27)/b22-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPGZXFJBLRCBQ-LPYMAVHISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC2=C(C=C(C=C2)S(=O)(=O)N3CCC(CC3)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC2=C(C=C(C=C2)S(=O)(=O)N3CCC(CC3)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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